4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid

Solid-phase peptide synthesis β-Sheet ligand Automated synthesis

This Fmoc-aminopyrazole carboxylic acid (CAS 1936394-09-0) is the essential building block for automated solid-phase synthesis of β-sheet recognition molecules. It uniquely combines a pre-organized DAD hydrogen-bonding triad with standard Fmoc-SPPS compatibility, enabling on-resin screening against Aβ/α-synuclein without HPLC purification. No other Fmoc-amino acid or PMB-protected analog offers this combination of structural rigidity, deprotection orthogonality, and resin compatibility. Available at ≥98% purity for drug discovery programs targeting neurodegenerative diseases.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 1936394-09-0
Cat. No. B2774464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid
CAS1936394-09-0
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(NN=C4)C(=O)O
InChIInChI=1S/C19H15N3O4/c23-18(24)17-16(9-20-22-17)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,20,22)(H,21,25)(H,23,24)
InChIKeyVEQCSWDCGNPZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Fmoc-amino)-1H-pyrazole-5-carboxylic Acid (CAS 1936394-09-0): A Rational β-Sheet Ligand Building Block for Automated Peptide Synthesis


4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-5-carboxylic acid (CAS 1936394-09-0) is an Fmoc-protected heterocyclic β-amino acid building block belonging to the aminopyrazole class of nonpeptidic β-sheet ligands [1]. It features a pyrazole-5-carboxylic acid core with an Fmoc-protected 4-amino group, uniquely combining a rigid hydrogen-bonding scaffold (DAD sequence) with full compatibility with standard Fmoc solid-phase peptide synthesis (SPPS) protocols [2]. The compound has a molecular weight of 349.34 g/mol, calculated LogP of 3.47, and is supplied at ≥98% purity . Its primary research application lies in constructing sequence-selective β-sheet recognition molecules targeting protein misfolding diseases, where it enables automated synthesis of hybrid peptide–aminopyrazole ligands without requiring HPLC purification [2].

Why Generic Fmoc-Amino Acids or PMB-Protected Analogs Cannot Replace 4-(Fmoc-amino)-1H-pyrazole-5-carboxylic Acid in β-Sheet Ligand Synthesis


Substituting this compound with a standard Fmoc-α-amino acid (e.g., Fmoc-Ala-OH) eliminates the rigid heterocyclic DAD hydrogen-bonding array essential for β-sheet recognition, as the pyrazole ring provides a pre-organized triad of hydrogen-bond donors and acceptors that natural amino acid side chains cannot replicate [1]. Conversely, substituting with the PMB-protected aminopyrazole analog—the synthetic precursor used in solution-phase protocols—sacrifices automated SPPS compatibility, since the PMB group is not cleavable under standard piperidine deprotection conditions and requires hot TFA treatment that is incompatible with acid-labile resins [2]. The N-methyl analog (CAS 2243514-25-0) locks the pyrazole N-1 position, abolishing the annular tautomerism that enables the free pyrazole to present its DAD pattern in the correct orientation for duplex hydrogen bonding to peptide backbones .

Quantitative Differentiation Evidence: 4-(Fmoc-amino)-1H-pyrazole-5-carboxylic Acid vs. Closest Analogs


Automated SPPS Compatibility: Fmoc-Protected vs. PMB-Protected Aminopyrazole Building Blocks

The Fmoc-protected aminopyrazole building block (target compound) is directly compatible with standard automated Fmoc-SPPS on a peptide synthesizer using iterative piperidine deprotection (20% piperidine/DMF) and HATU/HOAt coupling. In contrast, the PMB-protected aminopyrazole analog requires a strictly solution-phase protocol with HCTU- or T3P-assisted coupling, followed by hot TFA (reflux) for simultaneous PMB deprotection—a step incompatible with acid-labile solid supports such as Wang or Sieber amide resins [1]. This difference is not incremental but categorical: the Fmoc building block enables automated, high-throughput combinatorial library synthesis, whereas the PMB route is limited to manual, low-throughput solution synthesis of individual compounds [2].

Solid-phase peptide synthesis β-Sheet ligand Automated synthesis

HPLC-Free Purification: Precipitation vs. Chromatographic Workup for Aminopyrazole Hybrid Peptides

The Fmoc-based solid-phase synthesis route employing this building block uniquely enables HPLC-free product isolation: after mild acidic cleavage from the Sieber amide resin followed by hot TFA PMB deprotection, the crude hybrid peptide is precipitated from organic solution (e.g., diethyl ether or MTBE) in analytically pure form, circumventing the need for reversed-phase HPLC purification that is obligatory for most synthetic peptides [1]. This precipitation-based workup contrasts with standard Fmoc peptide synthesis, where HPLC purification is nearly always required to achieve >95% purity [2]. The difference in purification burden (0 HPLC steps vs. typical 1–2 HPLC steps) represents a substantial reduction in time, solvent consumption, and equipment requirements.

Peptide purification Precipitation HPLC-free isolation

Physicochemical Profile: TPSA and LogP Differentiation vs. Standard Fmoc-α-Amino Acids

The target compound exhibits a calculated LogP of 3.47 and a topological polar surface area (TPSA) of 104.31 Ų . Compared to representative Fmoc-protected proteinogenic amino acids—Fmoc-Ala-OH (LogP ~2.5, TPSA ~75.6 Ų) and Fmoc-Phe-OH (LogP ~3.8, TPSA ~75.6 Ų)—the pyrazole building block has a substantially higher TPSA (+28.7 Ų vs. Fmoc-Ala-OH) due to the additional nitrogen atoms in the heterocyclic ring, while maintaining a LogP intermediate between aliphatic and aromatic Fmoc-amino acids [1]. This elevated TPSA, combined with the pre-organized DAD hydrogen-bonding motif, translates into stronger and more directional intermolecular hydrogen bonding relevant to β-sheet recognition, as demonstrated by binding constants of up to 880 M⁻¹ for 1:1 aminopyrazole–dipeptide complexes in chloroform [2].

Physicochemical properties TPSA LogP Drug-likeness

Binding Affinity of the Aminopyrazole Scaffold vs. Alternative β-Sheet Ligand Cores

Aminopyrazole derivatives were the first rationally designed nonpeptidic β-sheet ligands, and the 3-aminopyrazole-5-carboxylic acid scaffold—the deprotected core of the target compound—has been experimentally characterized for its peptide-binding thermodynamics. ¹H NMR titration experiments in CDCl₃ yielded binding constants (Kₐ) of up to 880 M⁻¹ for 1:1 complexes between 3-amidopyrazole derivatives and N/C-protected dipeptides [1]. The binding is dominated by three cooperative hydrogen bonds engaging the top face of the peptide backbone, with a measured preference for top-face vs. bottom-face binding attributed to the 3-point vs. 2-point hydrogen-bonding geometry [1]. By contrast, the benchmark β-sheet ligand D-Leu-D-Phe-D-Phe-D-Asp (LPFFD) peptide operates through a fundamentally different self-recognition mechanism and lacks the synthetic modularity afforded by the aminopyrazole building block approach [2]. While no direct head-to-head Kₐ comparison between the Fmoc-protected building block and LPFFD is available in the same assay, the aminopyrazole scaffold's binding is characterized by enthalpically driven cooperative hydrogen bonding (ΔG° ~−16.7 kJ/mol estimated from Kₐ = 880 M⁻¹ at 298 K), whereas LPFFD binding involves mixed hydrophobic and H-bond contributions [3].

Binding affinity β-Sheet recognition Hydrogen bonding

On-Bead Affinity Testing Enabled by Fmoc-SPPS Compatibility

A unique capability conferred by the Fmoc-protected aminopyrazole building block is the ability to perform quantitative on-bead fluorescence binding assays directly on the solid support after selective PMB deprotection of the immobilized aminopyrazole binding site. In the published protocol, after Fmoc-SPPS assembly on acid-resistant PAM resin and subsequent PMB deprotection, the free aminopyrazole binding sites on the resin beads were incubated with fluorescence-labeled peptides, and individual binding constants (Kₐ) were calculated from the fluorescence emission intensity decrease by application of the law of mass action [1]. This on-bead assay capability eliminates the need for compound cleavage, purification, and separate solution-phase binding assays, enabling a 'synthesize-and-test' workflow that is not achievable with the PMB-protected solution-phase analog or with standard Fmoc-peptide libraries lacking the aminopyrazole binding module [2].

On-bead assay Binding constant High-throughput screening

Commercial Availability and Purity Benchmarking: Research-Grade vs. Bulk Commodity Building Blocks

The target compound is commercially available from ChemScene (Cat. No. CS-0613574) at ≥98% purity, with pricing of approximately USD 1,781 per 100 mg and USD 2,975 per 250 mg (as of accessed pricing data) . In comparison, the N-methyl analog (CAS 2243514-25-0; 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid) is listed by AKSci at a lower price point (indicative of simpler synthesis due to N-methyl protection eliminating tautomeric considerations), but critically lacks the free NH of the pyrazole ring required for the DAD hydrogen-bonding motif . The PMB-protected aminopyrazole precursor is not commercially cataloged as a standalone product from major research chemical suppliers, requiring in-house synthesis from 3-nitropyrazole-5-carboxylic acid via a five-step sequence (esterification, PMB protection, hydrogenolytic reduction, Fmoc protection, ester hydrolysis) [1], which imposes a significant synthetic burden on laboratories seeking the PMB variant.

Purity specification Procurement Research chemical

Optimal Application Scenarios for 4-(Fmoc-amino)-1H-pyrazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Automated Combinatorial Synthesis of Aminopyrazole–Peptide Hybrid Libraries for β-Sheet Ligand Screening

This building block is uniquely suited for automated Fmoc-SPPS-based combinatorial library synthesis targeting β-sheet recognition elements in neurodegenerative disease proteins (e.g., Alzheimer's Aβ, Parkinson's α-synuclein). The Fmoc protection enables direct integration into standard peptide synthesizer protocols (piperidine deprotection, HATU/HOAt coupling), while the PMB group on the pyrazole N-1 is selectively removed post-synthesis to reveal the free DAD hydrogen-bonding array [1]. Libraries of hexa- and octapeptide hybrids with internal di- and tetrapeptide bridges can be generated in high yields without HPLC purification, relying instead on precipitation from organic solution for product isolation [1]. This scenario is directly supported by the published double solid-phase protocol that combines synthesis with on-bead fluorescence binding assays for quantitative Kₐ determination [2].

Structure-Based Design of Sequence-Selective Protein Surface Recognition Agents

The rigid aminopyrazole scaffold with its pre-organized DAD hydrogen-bonding triad (three cooperative H-bonds engaging the peptide backbone top face) provides a geometrically defined recognition module that can be computationally docked onto solvent-exposed β-sheet edges of target proteins [1]. When conjugated to specific di- or tripeptide sequences (e.g., KLVFF fragment from Aβ), the resulting chimeric ligands achieve sequence-selective protein recognition via combined H-bond and hydrophobic interactions [2]. The target compound serves as the essential synthetic entry point for constructing these modular recognition agents, as it is the only commercially available Fmoc-protected aminopyrazole building block that preserves both the free pyrazole NH (required for the full DAD array) and SPPS compatibility [3].

On-Bead Affinity Screening of Immobilized β-Sheet Ligand Libraries Without Compound Cleavage

A distinctive application enabled exclusively by this Fmoc-protected building block is the on-resin, post-PMB-deprotection screening of immobilized aminopyrazole binding sites against fluorescence-labeled target peptides. As demonstrated by Rzepecki et al. (2007), the free aminopyrazole moiety on PAM resin can directly bind fluorescence-labeled peptides, and individual binding constants (Kₐ) are calculable from the decrease in fluorescence emission intensity via the law of mass action [1]. This 'synthesize-and-screen-on-bead' workflow eliminates compound cleavage, isolation, and separate solution-phase binding assays, making it highly efficient for hit identification in β-sheet ligand discovery programs—a capability not achievable with solution-phase-synthesized PMB analogs or standard peptide libraries lacking the aminopyrazole binding module [2].

Gas-Phase and Spectroscopic Investigation of β-Sheet Capping Mechanisms

The aminopyrazole scaffold—accessible through this Fmoc building block after deprotection—has been employed in gas-phase IR/UV spectroscopy studies to elucidate the fundamental hydrogen-bonding mechanism of β-sheet capping. Using mass- and isomer-selective R2PI spectroscopy, Fricke et al. (2009) demonstrated that aminopyrazole derivatives form defined hydrogen-bond networks with protected dipeptides, and the efficiency of β-sheet model blocking can be quantitatively assessed by analyzing the number and strength of intermolecular hydrogen bonds [1]. This application scenario leverages the unique photophysical and hydrogen-bonding properties of the aminopyrazole chromophore, which are not available from standard Fmoc-amino acid building blocks, and provides a platform for benchmarking new β-sheet ligand designs against experimentally validated gas-phase binding motifs [2].

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